Saponina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Saponins are a diverse group of naturally occurring compounds found in various plant species. They are glycosides consisting of a sugar moiety linked to a triterpene or steroid aglycone. The name “saponin” is derived from the Latin word “sapo,” meaning soap, due to their ability to form stable foams when shaken with water . Saponins are known for their bitter taste and toxic properties, which serve as a defense mechanism for plants against herbivores and pathogens . They are widely distributed in nature and can be found in the bark, leaves, stems, roots, and flowers of many plants .

Aplicaciones Científicas De Investigación

Saponins have a wide range of scientific research applications, including:

Chemistry: Saponins are used as natural surfactants and emulsifiers in various chemical formulations.

Medicine: Saponins exhibit anti-inflammatory, anticancer, and immunomodulatory effects.

Industry: Saponins are utilized in the food industry as natural emulsifiers and foaming agents.

Mecanismo De Acción

Target of Action

Saponins are naturally occurring glycosides produced by various plant species with diverse biological properties . They primarily target the immune system, demonstrating inherent low immunogenicity and possessing the capacity to effectively regulate both the innate and adaptive immune responses . They can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Mode of Action

The general mode of action of saponins on microorganisms is their interaction with the sterol moiety, which is present in the membrane of protozoa . This interaction may lead to the destruction of protozoal cell membranes . Saponins can stimulate the release of Th1 and Th2 cytokines by T lymphocytes and macrophages . Moreover, saponin 29, derived from δ-oleanolic acid, significantly reduces the secretion of the proinflammatory cytokines TNF-α and IL-6 in macrophages activated by LPS .

Biochemical Pathways

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered . Saponins directly activate the AMP-activated protein kinase (AMPK) signaling pathway and related transcriptional regulators such as peroxisome-proliferator-activated-receptors (PPAR), CCAAT/enhancer-binding proteins (C/EBP), and sterol-regulatory element binding proteins (SREBP) increase fatty acid oxidation and inhibit lipid synthesis .

Pharmacokinetics

Future directions should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

The biological activity of saponins is normally attributed to the amphipathic properties of these molecules, which consist of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain . Some saponins are known to have potent biological activities that are dependent on other aspects of their structure . They can promote the growth and development of the body’s immune organs, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .

Action Environment

Saponins are extracted from different parts of plants such as seeds, roots, stems, and leaves . The chemical structure of plant saponins determines its certain hemolytic and cytotoxicity . With the development of science and technology, these disadvantages can be avoided or reduced by certain technical means . The presence of saponins in the environment can have a variety of effects, including acting as natural surfactants . They are eco-friendly because of their natural origin and biodegradability .

Análisis Bioquímico

Biochemical Properties

Saponins play a pivotal role in the defense mechanism of plants . They interact with various enzymes, proteins, and other biomolecules. The structure of saponins, particularly the steroidal saponin Alliospiroside A, has been elucidated using 2D NMR .

Cellular Effects

Saponins have diverse effects on various types of cells and cellular processes. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, saponins exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action can vary depending on the structure of the saponin and the biological context.

Temporal Effects in Laboratory Settings

The effects of saponins can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of saponins can vary with different dosages in animal models. While specific threshold effects, as well as any toxic or adverse effects at high doses, can depend on the specific saponin and the animal model used, research in this area is ongoing .

Metabolic Pathways

Saponins are involved in various metabolic pathways. They interact with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways can depend on the type of saponin and the biological context.

Transport and Distribution

Saponins are transported and distributed within cells and tissues in ways that can depend on their specific structures and the types of cells or tissues. They can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of saponins and any effects on their activity or function can vary depending on the specific saponin and the type of cell. This could include any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Saponins can be synthesized through various chemical processes, including glycosylation reactions where a sugar moiety is attached to a triterpene or steroid aglycone. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of saponins often involves extraction from natural sources such as soapwort, soapbark, and soybeans. The extraction process includes steps like maceration, filtration, and purification using techniques such as high-performance liquid chromatography (HPLC) and countercurrent chromatography . These methods ensure the isolation of high-purity saponins for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Saponins undergo several types of chemical reactions, including:

Oxidation: Saponins can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert saponins into their reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another on the saponin molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed:

Comparación Con Compuestos Similares

Saponins are often compared with other plant-derived compounds such as flavonoids and alkaloids. While all these compounds have significant biological activities, saponins are unique due to their surfactant properties and ability to form stable foams . Similar compounds include:

Flavonoids: Known for their antioxidant and anti-inflammatory properties.

Alkaloids: Noted for their pharmacological effects, including analgesic and stimulant properties.

Saponins stand out due to their dual hydrophilic and lipophilic nature, making them versatile in various applications from pharmaceuticals to industrial products .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Saponin involves the conversion of a triterpenoid precursor into a glycoside compound. The glycosylation reaction is the key step in the synthesis pathway of Saponin.", "Starting Materials": [ "Triterpenoid precursor", "Sugar molecule", "Protecting groups", "Solvents", "Catalysts" ], "Reaction": [ "Protection of the hydroxyl groups on the triterpenoid precursor using suitable protecting groups", "Activation of the sugar molecule using a suitable activating agent", "Glycosylation reaction between the protected triterpenoid precursor and the activated sugar molecule in the presence of a suitable catalyst", "Deprotection of the hydroxyl groups on the glycoside compound to obtain Saponin" ] } | |

Número CAS |

8047-15-2 |

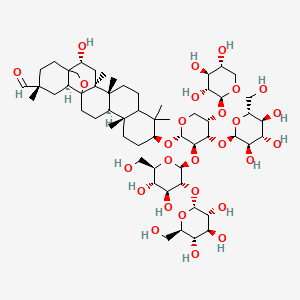

Fórmula molecular |

C58H94O27 |

Peso molecular |

1223.3 g/mol |

Nombre IUPAC |

(2R,4S,5R,8R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29+,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 |

Clave InChI |

MAEBCGDGGATMSC-QDSSDAQISA-N |

SMILES isomérico |

C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C |

Descripción física |

Solid; [Sigma-Aldrich MSDS] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.